1-Bromophenazine
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Overview
Description
1-Bromophenazine is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The bromine substitution in this compound enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
1-Bromophenazine can be synthesized through several methods. One common approach involves the bromination of phenazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride . The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
1-Bromophenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: this compound can be oxidized or reduced to form different phenazine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex phenazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenazines, while coupling reactions can produce biaryl phenazines.
Scientific Research Applications
1-Bromophenazine has a wide range of scientific research applications, including:
Antibacterial Agents: Bromophenazine derivatives have shown potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis.
Antibiofilm Agents: These derivatives are effective in inhibiting, dispersing, and eradicating bacterial biofilms, which are resistant to conventional antibiotics.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-Bromophenazine and its derivatives involves several pathways:
Redox Activity: Bromophenazine compounds exhibit redox activity, which can generate reactive oxygen species (ROS) that damage bacterial cells.
Inhibition of Biofilm Formation: These compounds can disrupt biofilm formation by interfering with quorum sensing and other biofilm-related processes.
Targeting Bacterial Membranes: Bromophenazine derivatives can interact with bacterial membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
1-Bromophenazine can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic Acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
The uniqueness of this compound lies in its enhanced reactivity due to the bromine substitution, which allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
1-bromophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBWIDHPFRZHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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